N-(1-(4-甲基-6-氧代-1,6-二氢嘧啶-2-基)哌啶-4-基)四氢-2H-吡喃-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds involves reactions with various amines and hydrazine hydrate . Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine moiety, which is a heterocyclic aromatic ring similar to the ones found in nucleic acids . It also contains a piperidin-4-yl group and a tetrahydro-2H-pyran-4-carboxamide group.Chemical Reactions Analysis
The compound has been involved in reactions with various amines and hydrazine hydrate . The reactions of 2 with methylamine, benzylamine, and amines of the adamantane series afforded the corresponding amides .科学研究应用
合成和抗血管生成特性
Kambappa 等人(2017 年)的一项研究描述了 N-(4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)哌啶-4-甲酰胺的新型衍生物的合成,并评估了它们在抑制使用鸡绒毛尿囊膜 (CAM) 模型的体内血管生成中的功效。这些衍生物表现出显着的抗血管生成活性,表明它们在体内通过抑制血管形成作为抗癌剂的潜力。该研究还评估了这些化合物的 DNA 切割能力,表明在 DNA 结合/切割分析中不同的迁移和条带强度,这进一步支持了它们在癌症研究中的应用 (Kambappa 等人,2017 年)。
潜在的抗癌活性
Rahmouni 等人(2016 年)对新型吡唑并嘧啶衍生物作为抗癌和抗 5-脂氧合酶剂的研究突出了合成一系列化合物,这些化合物被评估了对癌细胞系的细胞毒活性。这些化合物在抑制癌细胞增殖方面显示出有希望的结果,表明它们在开发新的抗癌疗法中的效用。构效关系 (SAR) 分析深入了解了有助于其抗癌功效的分子特征 (Rahmouni 等人,2016 年)。
分子相互作用研究
Shim 等人(2002 年)关于特定拮抗剂与 CB1 大麻素受体的分子相互作用的研究提供了对大麻素受体配体的构象分析和药效团模型的详细见解。这项研究有助于理解分子相互作用和开发用于潜在治疗应用的受体特异性化合物 (Shim 等人,2002 年)。
属性
IUPAC Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-11-10-14(21)19-16(17-11)20-6-2-13(3-7-20)18-15(22)12-4-8-23-9-5-12/h10,12-13H,2-9H2,1H3,(H,18,22)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCGLBQLORRTDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)tetrahydro-2H-pyran-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。